5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one

Catalog No.
S578213
CAS No.
21618-92-8
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one

CAS Number

21618-92-8

Product Name

5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one

IUPAC Name

5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2

InChI Key

ZNXXWTPQHVLMQT-UHFFFAOYSA-N

SMILES

C1CC(=O)OC1CC2=CC(=C(C=C2)O)O

Synonyms

2(3H)-Furanone,5-[(3,4-dihydroxyphenyl)methyl]dihydro-(9CI);5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one;5-[(3,4-Dihydroxyphenyl)methyl]dihydro-2(3H)-furanone

Canonical SMILES

C1CC(=O)OC1CC2=CC(=C(C=C2)O)O

5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one, also known as 5-(3',4'-dihydroxyphenyl)-gamma-valerolactone, is a chemical compound categorized as a phenolic compound. Its molecular formula is C₁₁H₁₂O₄, and it has an average molecular weight of approximately 208.213 g/mol. This compound features a unique oxolan-2-one structure, which is characterized by a five-membered lactone ring containing an oxygen atom and a carbonyl group. The presence of the 3,4-dihydroxyphenyl group contributes to its potential biological activities and interactions with various biological systems .

Due to the lack of information on its natural occurrence or biological activity, a mechanism of action cannot be established at this time.

  • No safety data regarding flammability, reactivity, or toxicity specific to 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one were found in scientific publications searched.
, including:

  • Hydroxylation: It can be transformed into derivatives such as 3,4,5-trihydroxy-6-{2-hydroxy-4-[(5-oxooxolan-2-yl)methyl]phenoxy}oxane-2-carboxylic acid through enzymatic reactions involving UDP-glucuronosyltransferase and sulfotransferase enzymes .
  • Methylation: It can also be methylated to form 5'-(3'-Methoxy-4'-hydroxyphenyl)-gamma-valerolactone, indicating its reactivity towards methylating agents .

The biological activity of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one has been linked to its antioxidant properties, which are characteristic of many phenolic compounds. Research indicates that compounds similar to this one may exert protective effects against oxidative stress and inflammation. Additionally, it may influence gut microbiota composition and metabolic processes due to its interactions with polyphenol metabolism in the human body .

The synthesis of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with phenolic precursors that undergo cyclization to form the oxolan ring.
  • Reagents: Common reagents include acid catalysts or bases that facilitate the formation of the lactone structure.
  • Conditions: The reaction conditions may vary depending on the desired yield and purity but often involve controlled temperatures and reaction times to optimize product formation.

5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one has potential applications in:

  • Pharmaceuticals: Due to its antioxidant properties, it could be explored for therapeutic uses in preventing oxidative stress-related diseases.
  • Nutraceuticals: It may be included in dietary supplements aimed at improving health through its beneficial effects on metabolism and gut health.

Several compounds share structural similarities with 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one:

Compound NameStructureUnique Features
5-(3',4'-Dihydroxyphenyl)-gamma-valerolactoneStructureContains a similar dihydroxyphenyl group but differs in lactone structure.
3-(4-Hydroxyphenyl)propionic acidStructureLacks the oxolan ring but retains phenolic properties.
DihydroquercetinStructureA flavonoid with strong antioxidant properties but different structural configuration.

The uniqueness of 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one lies in its specific oxolan lactone structure combined with the dihydroxyphenyl moiety, which potentially enhances its biological activity compared to other similar compounds.

Physical Description

Solid

XLogP3

1.5

Wikipedia

5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone

Dates

Modify: 2023-09-15

Explore Compound Types